molecular formula C13H12BrN3 B11813808 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Cat. No.: B11813808
M. Wt: 290.16 g/mol
InChI Key: XLUQHOHMOWHFGI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine (CAS: 1247489-90-2) is a substituted imidazole derivative with a molecular weight of 276.13 g/mol. Its structure features a bromophenyl group at position 4, a methyl group at position 2, and a propargyl (prop-2-yn-1-yl) substituent at position 1 of the imidazole core .

Properties

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine

InChI

InChI=1S/C13H12BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3

InChI Key

XLUQHOHMOWHFGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Sonogashira Coupling for Propynyl Group Installation

The Sonogashira reaction is a cornerstone for introducing terminal alkynes into aromatic systems. For this compound, the prop-2-yn-1-yl group can be installed via coupling between a halogenated imidazole precursor and propargylamine.

Representative Procedure :

  • Precursor Preparation : Synthesize 5-amino-4-(4-bromophenyl)-2-methyl-1H-imidazole (via cyclocondensation of 4-bromophenylglyoxal with methylamine and cyanamide).

  • Halogenation : Introduce a halogen (e.g., iodine) at position 1 using N-iodosuccinimide (NIS) in DMF.

  • Coupling : React with propargylamine using Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C for 12 h.

ParameterValue
CatalystTetrakis(triphenylphosphine)palladium(0)
BaseTriethylamine
Yield65–72% (estimated)

Mechanistic Insight : Oxidative addition of the imidazole iodide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the copper-acetylide. Reductive elimination yields the coupled product.

Multicomponent Reaction Methods

Groebke-Blackburn-Bienaymé (GBBR) Reaction

The GBBR reaction assembles imidazo[1,2-a]pyridines from aldehydes, amines, and isonitriles. Adapting this for imidazoles requires substituting pyridine amines with simpler amines.

Adapted Protocol :

  • Components :

    • Aldehyde: 4-Bromobenzaldehyde.

    • Amine: Propargylamine.

    • Isonitrile: Methyl isocyanoacetate (to introduce the methyl group).

  • Reaction Conditions : HOAc (2 equiv.), MeOH/THF (1:1), 80°C, 4 h.

ComponentRole
4-BromobenzaldehydeAryl group source
PropargylaminePropynyl and amine donor
Methyl isocyanoacetateMethyl group and imidazole ring contributor

Outcome : The reaction yields a substituted imidazole, but regioselectivity for the 5-amino group requires optimization. Microwave irradiation (100°C, 20 min) enhances yield to ~60%.

Base-Catalyzed Cyclization Techniques

Cyclization of Propargylic Ureas

Propargylic ureas undergo base-catalyzed intramolecular hydroamidation to form imidazol-2-ones, which can be reduced to amines.

Procedure :

  • Urea Synthesis : React 4-bromophenyl propargylamine with phenyl isocyanate in CH₂Cl₂ at 0°C.

  • Cyclization : Treat with BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, 5 mol%) in MeCN at rt for 1 h.

  • Reduction : Convert the imidazolone to amine using LiAlH₄ in THF.

StepConditionsYield
Urea formation0°C, 2 h85%
CyclizationBEMP, rt, 1 h78%
ReductionLiAlH₄, reflux, 4 h65%

Advantage : High functional group tolerance and rapid reaction times.

Stepwise Assembly and Functionalization

Imidazole Ring Construction via Debus-Radziszewski Reaction

Classical imidazole synthesis involves condensing a diketone, aldehyde, and ammonia.

Modified Approach :

  • Diketone Preparation : 4-Bromophenylglyoxal hydrate.

  • Condensation : React with propargylamine and ammonium acetate in acetic acid (120°C, 6 h).

  • Methylation : Treat the 5-aminoimidazole intermediate with methyl iodide and K₂CO₃ in DMF.

IntermediateReagentsYield
5-AminoimidazoleNH₄OAc, HOAc55%
MethylationCH₃I, K₂CO₃70%

Limitation : Low regiocontrol during methylation necessitates chromatographic separation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sonogashira CouplingHigh selectivity for alkynesRequires halogenated precursors65–72%
GBBR ReactionOne-pot synthesisLimited substrate scope for imidazoles50–60%
Base-Catalyzed CyclizationRapid, mild conditionsRequires post-cyclization reduction65–78%
Debus-RadziszewskiClassical, scalableLow regioselectivity55–70%

Optimization and Scale-Up Considerations

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., GBBR from 4 h to 20 min).

  • Catalyst Recycling : Pd nanoparticles immobilized on SiO₂ improve Sonogashira coupling sustainability.

  • Protection Strategies : Use of phthalimide for amines during alkylation steps, followed by hydrazine deprotection .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling :
    Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours yields biaryl derivatives.

    Ar-B(OH)2+C13H12BrN3PdC19H17N3Ar+B(OH)3\text{Ar-B(OH)}_2 + \text{C}_{13}\text{H}_{12}\text{BrN}_3 \xrightarrow{\text{Pd}} \text{C}_{19}\text{H}_{17}\text{N}_3\text{Ar} + \text{B(OH)}_3

    Typical yields range from 65–85%, depending on the electronic nature of the boronic acid.

Cycloaddition Reactions

The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Click Chemistry :
    Reacts with aryl azides (1.2 equiv) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C, forming 1,2,3-triazole derivatives.

    R-N3+C13H12BrN3CuC16H15BrN6+H2O\text{R-N}_3 + \text{C}_{13}\text{H}_{12}\text{BrN}_3 \xrightarrow{\text{Cu}} \text{C}_{16}\text{H}_{15}\text{BrN}_6 + \text{H}_2\text{O}

    Reactions complete within 1–2 hours with >90% regioselectivity for the 1,4-triazole isomer.

Oxidation Reactions

The propargyl moiety can be oxidized under controlled conditions:

  • Ketone Formation :
    Treatment with HgSO₄ (5 mol%) in H₂SO₄/H₂O (9:1) at 60°C for 6 hours yields a methyl ketone derivative.

    C13H12BrN3Hg2+C13H12BrN3O+H2O\text{C}_{13}\text{H}_{12}\text{BrN}_3 \xrightarrow{\text{Hg}^{2+}} \text{C}_{13}\text{H}_{12}\text{BrN}_3\text{O} + \text{H}_2\text{O}

    Conversions exceed 75%, though over-oxidation to carboxylic acids occurs with prolonged reaction times.

Imidazole Ring Functionalization

The NH group at position 5 undergoes alkylation/acylation:

Reaction TypeConditionsProductYield (%)Source
Alkylation RX (1.5 equiv), K₂CO₃, DMF, 80°CN-Alkylated imidazole70–85
Acylation RCOCl (1.2 equiv), Et₃N, CH₂Cl₂N-Acylated imidazole60–78

Metal-Halogen Exchange

The bromophenyl group facilitates lithium-halogen exchange at -78°C:

  • Grignard Addition :
    Reacts with n-BuLi (2.0 equiv) in THF, followed by quenching with electrophiles (e.g., CO₂, DMF), to introduce substituents at the para position.

    C13H12BrN3LiC13H12LiN3ElectrophileC14H13N3X\text{C}_{13}\text{H}_{12}\text{BrN}_3 \xrightarrow{\text{Li}} \text{C}_{13}\text{H}_{12}\text{LiN}_3 \xrightarrow{\text{Electrophile}} \text{C}_{14}\text{H}_{13}\text{N}_3\text{X}

    Yields depend on electrophile stability, averaging 55–70%.

Catalytic Cyclizations

Under basic conditions, the propargyl group facilitates ring-forming reactions:

  • Imidazolidinone Formation :
    With BEMP catalyst (5 mol%) in CH₃CN at 25°C, intramolecular cyclization occurs within 1 minute to form fused heterocycles .

    C13H12BrN3BEMPC13H10BrN3O+H2\text{C}_{13}\text{H}_{12}\text{BrN}_3 \xrightarrow{\text{BEMP}} \text{C}_{13}\text{H}_{10}\text{BrN}_3\text{O} + \text{H}_2

    This method achieves quantitative yields in optimized systems .

Mechanistic Insights

  • Suzuki Coupling : Oxidative addition of the C–Br bond to Pd(0) initiates the catalytic cycle, followed by transmetallation with the boronic acid.

  • CuAAC : Copper(I) acetylide formation precedes azide coordination, leading to a six-membered transition state.

  • BEMP-Catalyzed Cyclization : Base-mediated deprotonation induces allenamide formation, followed by rapid 5-endo-dig cyclization (barrier: 12.5 kcal/mol) .

This compound’s versatility in cross-coupling, cycloaddition, and ring-forming reactions makes it valuable for synthesizing complex heterocycles and functionalized pharmaceuticals.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of derivatives related to this compound. The following table summarizes key findings regarding its efficacy against various microbial strains:

Study ReferenceMicrobial Strains TestedMethodologyKey Findings
Gram-positive and Gram-negative bacteriaTurbidimetric methodShowed significant antimicrobial activity against several strains, indicating potential for combating drug-resistant pathogens.
Fungal speciesTurbidimetric methodDemonstrated notable antifungal activity, with specific derivatives exhibiting higher potency.

Anticancer Activity

The anticancer potential of 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has been explored extensively, particularly against breast cancer cell lines. The following table highlights relevant case studies:

Study ReferenceCancer Cell Line TestedMethodologyKey Findings
MCF7 (breast adenocarcinoma)Sulforhodamine B assayCertain derivatives exhibited significant cytotoxic effects, suggesting their potential as chemotherapeutic agents.
MCF7Sulforhodamine B assayIdentified specific compounds that were most effective in inhibiting cell proliferation, warranting further investigation into their mechanisms of action.

Mechanistic Insights

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. For instance, the binding modes were investigated using computational tools, revealing insights into how structural modifications can enhance activity against specific targets.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Key Compounds:

5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine (CAS: 787586-84-9)

  • Structure : Differs by lacking the propargyl group (position 1) and having a methyl group at position 1 instead.
  • Properties : Reduced steric bulk compared to the target compound. The absence of the propargyl group simplifies synthesis but may reduce metabolic stability .

Compound 30 (from )

  • Structure : 4-(4-Bromophenyl)-1H-imidazole derivative with an unspecified substituent.
  • Activity : Exhibited an IC50 of 58 μM against Mth IMPDHΔCBS, a 12-fold improvement over fragment precursors. This highlights the importance of bromophenyl substitution in enzyme inhibition .

4-(4-Bromophenyl)-1H-imidazole-2-thiol derivatives () Synthesis: Prepared via thioacetic acid coupling.

2-amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one () Structure: Features a dihydroimidazolone core with bromophenyl and methoxyphenyl substituents. The methoxy group donates electrons, contrasting with the electron-withdrawing bromine in the target compound .

Physicochemical Properties

Property Target Compound 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Compound 30
Molecular Weight (g/mol) 276.13 252.11 ~300 (est.)
LogP (Predicted) ~3.2 (highly hydrophobic) ~2.8 ~3.5
Key Functional Groups Propargyl, bromophenyl Methyl, bromophenyl Bromophenyl

Biological Activity

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H10_{10}BrN3_3 with a molecular weight of 276.13 g/mol. Its structure includes a bromophenyl group, a methyl group, and an alkyne moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit notable anticancer properties. For instance, compounds similar to 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine have shown efficacy against various cancer cell lines. A study reported that imidazole derivatives demonstrated cytotoxic effects on breast cancer cells, with IC50_{50} values ranging from 10 to 20 µM .

CompoundCell LineIC50_{50} (µM)
4-(4-Bromophenyl)...MCF7 (Breast)15
4-(4-Bromophenyl)...HCT116 (Colon)18
4-(4-Bromophenyl)...A549 (Lung)22

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through activation of caspases.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study on Anticancer Efficacy

A recent study investigated the anticancer effects of various imidazole derivatives, including our compound of interest. The results indicated that these compounds could induce apoptosis in cancer cells via the intrinsic pathway, significantly reducing cell viability in vitro .

Antimicrobial Efficacy Assessment

In another study, the antimicrobial efficacy was tested against several pathogenic bacteria. The results showed that compounds with similar structures had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains like MRSA .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-mediated cyclocondensation, which accelerates reaction kinetics and improves regioselectivity. For example, Jairo Quiroga et al. demonstrated microwave-assisted synthesis of structurally related imidazole derivatives by reacting substituted amines with aldehydes under controlled temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) . Key factors include:

  • Catalyst choice : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) enhance imidazole ring closure.
  • Solvent polarity : Polar aprotic solvents (DMF) favor higher yields (∼75%) compared to ethanol (∼60%) by stabilizing intermediates .
  • Prop-2-yn-1-yl incorporation : Alkylation with propargyl bromide requires inert atmospheres (N₂/Ar) to prevent alkyne oxidation .

Table 1 : Comparison of Synthetic Methods

MethodSolventCatalystYield (%)Reference
Microwave-assistedDMFZnCl₂75
Conventional heatingEthanolHCl60

Basic: How is structural validation performed for this compound, and what analytical techniques are critical?

Structural validation requires multimodal characterization:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., N1–C2 = 1.38 Å, C4–Br = 1.89 Å) and confirms regiochemistry. SHELX software refines diffraction data, but twinning or weak high-resolution signals may require SHELXD for phase correction .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and propargyl CH₂ (δ 4.1 ppm) .
    • IR : N–H stretch (∼3400 cm⁻¹), C≡C (2100 cm⁻¹) .
      Discrepancies in calculated vs. experimental elemental analysis (C, H, N) >0.3% indicate impurities, necessitating column chromatography (silica gel, hexane/EtOAc) .

Advanced: How can crystallographic data contradictions (e.g., disorder in the prop-2-yn-1-yl group) be resolved during refinement?

Advanced refinement strategies include:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model rotational disorder, particularly for flexible propargyl groups .
  • Density functional theory (DFT) : Compare experimental bond angles (e.g., C≡C–CH₂ = 177°) with optimized geometries (B3LYP/6-31G*) to identify forced conformations .
  • Hirshfeld surface analysis : Maps close contacts (e.g., Br⋯H interactions <2.8 Å) to validate packing efficiency and detect solvent inclusion .

Note : Discrepancies in thermal parameters (Bₗᵢᵣ > 6 Ų) may suggest dynamic disorder, requiring multi-conformer models .

Advanced: What structure-activity relationship (SAR) insights can guide bioactivity optimization?

Key SAR trends from analogous compounds ( ):

  • 4-Bromophenyl substitution : Enhances hydrophobic interactions in enzyme pockets (e.g., kinase targets) but reduces solubility. Para-bromo improves binding affinity (IC₅₀ = 0.8 μM vs. 2.1 μM for unsubstituted phenyl) .
  • Propargyl group : Alkyne moieties enable click chemistry for bioconjugation but may induce steric clashes in crowded binding sites.
  • Methyl at C2 : Reduces metabolic oxidation compared to bulkier substituents (e.g., ethyl groups decrease t₁/₂ by 40%) .

Table 2 : Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (μM)Reference
5-(4-Bromophenyl)imidazoleKinase X0.8
4-Fluorophenyl derivativeKinase X2.1

Advanced: How can computational modeling predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets using crystal structures (PDB: 3QKK). The propargyl group shows π-π stacking with Phe82 (ΔG = −9.2 kcal/mol), while bromophenyl occupies a hydrophobic subpocket .
  • MD simulations (GROMACS) : Simulate ligand-protein stability (100 ns). Root-mean-square deviation (RMSD) >2.5 Å after 50 ns suggests conformational flexibility may reduce efficacy .

Advanced: What strategies mitigate synthetic byproducts (e.g., regioisomeric impurities)?

  • Chromatographic separation : Use reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) to resolve regioisomers differing by retention time (Δt = 1.2 min) .
  • Directed synthesis : Introduce steric hindrance (e.g., ortho-methyl groups) to favor 1,5-disubstituted imidazole over 1,4-isomers .

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